

# Application Note: Monitoring Apoptosis through Mitochondrial Membrane Potential using Dye 937

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## Compound of Interest

Compound Name: Dye 937

Cat. No.: B15556216

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## Introduction

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential ( $\Delta\Psi_m$ ). This application note describes a novel method for monitoring apoptosis in living cells by utilizing **Dye 937**, a cationic cyanine dye, to detect changes in mitochondrial membrane potential. This assay provides a sensitive and reliable tool for researchers in drug discovery and fundamental biology to assess cellular health and response to therapeutic agents.

**Dye 937** is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. In healthy, non-apoptotic cells, the dye aggregates in the mitochondria and emits a strong fluorescent signal. Upon the onset of apoptosis, the mitochondrial membrane potential collapses, leading to a decreased accumulation and subsequent reduction in the fluorescence intensity of **Dye 937**. This change in fluorescence can be quantitatively measured using fluorescence microscopy or flow cytometry, providing a robust indicator of early-stage apoptosis. The near-infrared spectral properties of cyanine dyes offer the advantage of reduced background autofluorescence from cellular components, enhancing the signal-to-noise ratio.

## Applicability

This assay is suitable for:

- Screening of compound libraries for pro-apoptotic or cytotoxic effects.
- Studying the mechanisms of drug-induced apoptosis.
- Evaluating the efficacy of anti-cancer therapies.
- Basic research into the signaling pathways governing apoptosis.

## Data Presentation

The following tables summarize the expected quantitative data from a typical experiment using this protocol.

Table 1: Flow Cytometry Analysis of Apoptosis Induction

Treatment Group	Mean Fluorescence Intensity (MFI) of Dye 937	Percentage of Apoptotic Cells (Low Fluorescence)
Untreated Control	8500 ± 450	5% ± 1.2%
Vehicle Control (e.g., DMSO)	8350 ± 510	5.5% ± 1.5%
Staurosporine (1 µM)	2100 ± 320	75% ± 5.8%
Test Compound (10 µM)	4500 ± 400	40% ± 4.5%

Table 2: Fluorescence Microscopy Image Quantification

Treatment Group	Average Mitochondrial Fluorescence Intensity (per cell)
Untreated Control	1200 ± 150
Vehicle Control (e.g., DMSO)	1150 ± 180
Staurosporine (1 µM)	350 ± 90
Test Compound (10 µM)	650 ± 110

## Experimental Protocols

### Materials and Reagents

- **Dye 937** (CAS 195199-04-3)
- Mammalian cell line of interest (e.g., Jurkat, HeLa)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Apoptosis-inducing agent (e.g., Staurosporine) as a positive control
- Vehicle control (e.g., DMSO)
- Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a mitochondrial membrane potential disruptor (optional control)
- Fluorescence microscope with appropriate filter sets (a near-infrared filter set is recommended)
- Flow cytometer with a near-infrared laser
- 96-well black-walled, clear-bottom plates for microscopy
- Flow cytometry tubes

### Protocol 1: Detection of Apoptosis by Fluorescence Microscopy

- **Cell Seeding:** Seed cells in a 96-well black-walled, clear-bottom plate at a density of  $1 \times 10^5$  cells/mL and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with the test compound, positive control (e.g., 1  $\mu$ M Staurosporine), and vehicle control for the desired time period (e.g., 4-24 hours).
- **Dye 937 Staining:**

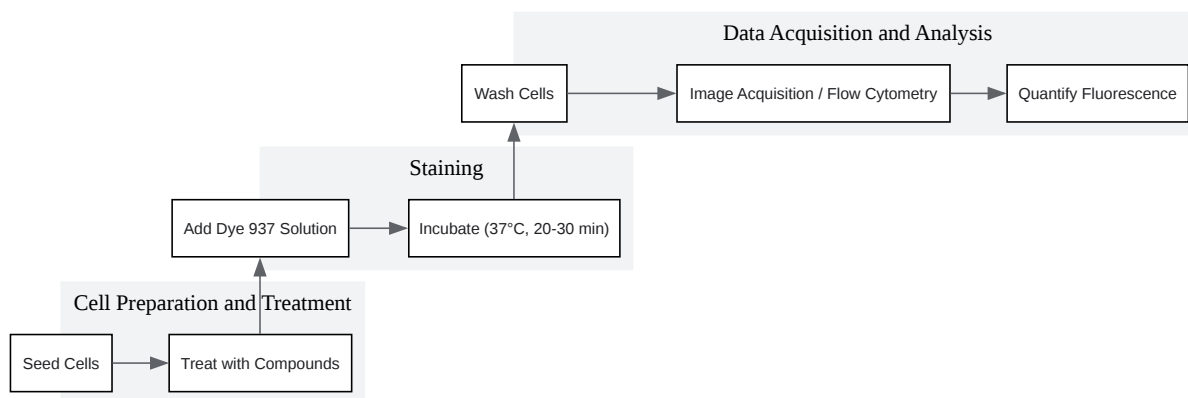
- Prepare a 1  $\mu$ M working solution of **Dye 937** in pre-warmed complete cell culture medium.  
Note: The optimal concentration of **Dye 937** should be determined empirically for each cell type.
- Remove the compound-containing medium from the wells.
- Add 100  $\mu$ L of the **Dye 937** working solution to each well.
- Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes, protected from light.
- Washing: Gently wash the cells twice with 100  $\mu$ L of pre-warmed PBS.
- Imaging:
  - Add 100  $\mu$ L of pre-warmed PBS or complete medium to each well.
  - Image the cells using a fluorescence microscope. Based on the properties of similar cyanine dyes, we recommend starting with an excitation wavelength of approximately 630-650 nm and an emission wavelength of approximately 660-680 nm. These settings should be optimized for your specific instrument.
  - Acquire images from multiple fields per well for quantitative analysis.
- Image Analysis: Quantify the mean fluorescence intensity within the mitochondria of individual cells using image analysis software (e.g., ImageJ, CellProfiler). A significant decrease in fluorescence intensity in treated cells compared to control cells indicates apoptosis.

#### Protocol 2: Quantification of Apoptosis by Flow Cytometry

- Cell Culture and Treatment: Culture cells in suspension or in plates to a density of approximately  $1 \times 10^6$  cells/mL. Treat cells with the test compound, positive control, and vehicle control as described in Protocol 1.
- Cell Harvesting:
  - For suspension cells, gently pellet the cells by centrifugation (300 x g for 5 minutes).

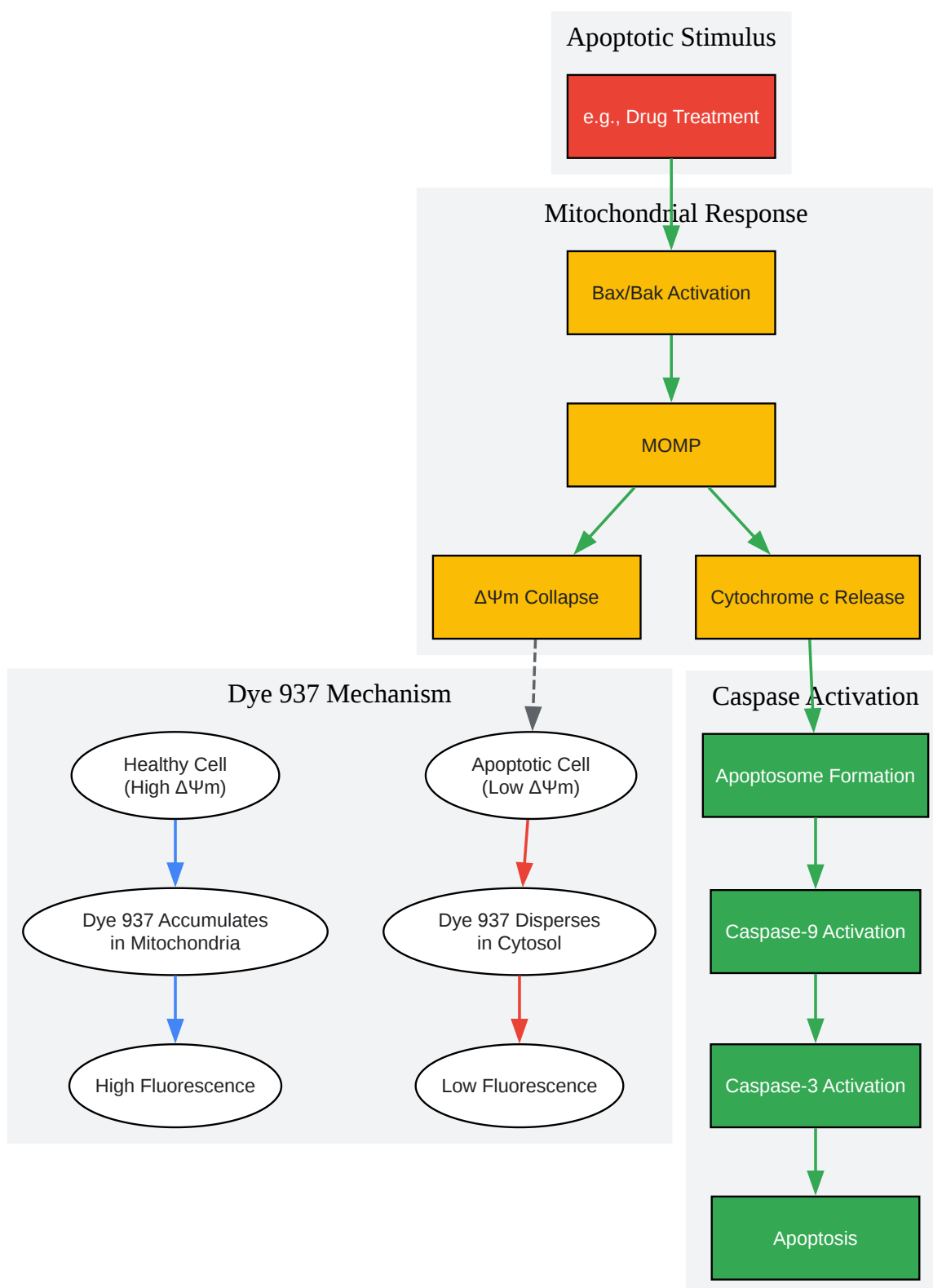
- For adherent cells, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE Express) and then pellet by centrifugation.
- **Dye 937 Staining:**
  - Resuspend the cell pellets in 500  $\mu$ L of a 1  $\mu$ M working solution of **Dye 937** in pre-warmed complete cell culture medium.
  - Incubate at 37°C in a CO2 incubator for 20-30 minutes, protected from light.
- **Washing:** Pellet the cells by centrifugation and resuspend in 500  $\mu$ L of PBS.
- **Flow Cytometry Analysis:**
  - Analyze the cells on a flow cytometer equipped with a laser suitable for exciting **Dye 937** (e.g., a 633 nm or 640 nm laser).
  - Collect the emission in the appropriate far-red channel (e.g., 660/20 nm bandpass filter).
  - Collect data for at least 10,000 events per sample.
- **Data Analysis:** Gate on the cell population based on forward and side scatter. Analyze the fluorescence intensity of **Dye 937**. A shift of the cell population to a lower fluorescence intensity indicates a loss of mitochondrial membrane potential and apoptosis.

## Visualizations



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Caption: Experimental workflow for the **Dye 937** apoptosis assay.



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Caption: Intrinsic apoptosis pathway and the mechanism of **Dye 937**.

- To cite this document: BenchChem. [Application Note: Monitoring Apoptosis through Mitochondrial Membrane Potential using Dye 937]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556216#development-of-novel-assays-using-dye-937>]

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